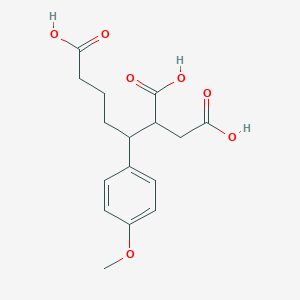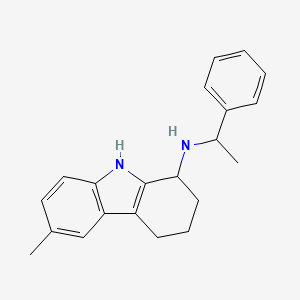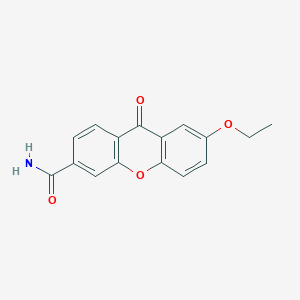![molecular formula C15H16Te B14146730 [(2-Phenylpropyl)tellanyl]benzene CAS No. 88959-00-6](/img/structure/B14146730.png)
[(2-Phenylpropyl)tellanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Phenylpropyl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a 2-phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylpropyl)tellanyl]benzene typically involves the reaction of tellurium tetrachloride with 2-phenylpropylmagnesium bromide, followed by the addition of benzene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
[(2-Phenylpropyl)tellanyl]benzene undergoes several types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states or even elemental tellurium.
Substitution: The tellurium atom can be substituted by other nucleophiles, leading to the formation of various organotellurium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Tellurium oxides and other higher oxidation state compounds.
Reduction: Lower oxidation state tellurium compounds or elemental tellurium.
Substitution: Various organotellurium derivatives depending on the nucleophile used.
科学的研究の応用
[(2-Phenylpropyl)tellanyl]benzene has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based therapeutics.
Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
作用機序
The mechanism of action of [(2-Phenylpropyl)tellanyl]benzene involves its interaction with various molecular targets and pathways. The tellurium atom can form covalent bonds with biological molecules, leading to the modulation of enzyme activity and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress and signaling pathways, potentially contributing to its biological effects.
類似化合物との比較
[(2-Phenylpropyl)tellanyl]benzene can be compared with other organotellurium compounds, such as:
Diphenyl ditelluride: Known for its antioxidant properties and potential therapeutic applications.
Tellurium dioxide: Used in the production of glass and ceramics, as well as in chemical synthesis.
Tellurium tetrachloride: A precursor for various organotellurium compounds and used in organic synthesis.
This compound is unique due to its specific structural features and the presence of both a benzene ring and a 2-phenylpropyl group, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
88959-00-6 |
|---|---|
分子式 |
C15H16Te |
分子量 |
323.9 g/mol |
IUPAC名 |
2-phenylpropyltellanylbenzene |
InChI |
InChI=1S/C15H16Te/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChIキー |
BRKMKONNFMEZCB-UHFFFAOYSA-N |
正規SMILES |
CC(C[Te]C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B14146647.png)
![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B14146684.png)

![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)



![Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane](/img/structure/B14146718.png)


